3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid
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Overview
Description
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid core substituted with a methyl group and a phenylcarbamoyl amino group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 3-methylbenzoic acid with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
This compound derivatives: Various derivatives of this compound can be synthesized by modifying the phenylcarbamoyl or methyl groups, resulting in compounds with unique properties and applications.
Biological Activity
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid, also known by its CAS number 929974-01-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a phenylcarbamoyl group and a methyl substitution. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit notable anticancer properties. A study evaluating various benzamide derivatives found that certain compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy against cancer cell lines such as A549 and MCF-7 .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | TBD |
Benzamide derivative 1 | MCF-7 | 5.85 |
Benzamide derivative 2 | A549 | 4.53 |
Doxorubicin | MCF-7 | ~10 |
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes. For instance, studies on related benzoic acid derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes suggests potential applications in treating cognitive disorders.
Table 2: Enzyme Inhibition Potency
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AChE | TBD |
Benzylaminobenzoic acid | BChE | 2.67 |
Carboxamide derivative | AChE | 0.041 |
The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby modulating their activity. For example, it is hypothesized that the phenylcarbamoyl moiety enhances binding affinity to target proteins, leading to increased biological activity .
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that certain analogs of this compound significantly inhibit the proliferation of cancer cells. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of benzoic acid derivatives through their action on cholinergic pathways, suggesting that they could be beneficial in treating Alzheimer's disease .
Properties
IUPAC Name |
3-methyl-2-(phenylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIGKSGKHMXNRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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